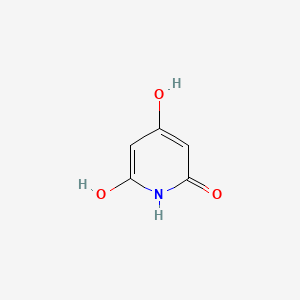

2,4,6-Trihydroxypyridine

Description

Historical Overview of Pyridine (B92270) Derivative Synthesis and Early Investigations

The journey into the world of pyridine (C₅H₅N), a heterocyclic aromatic organic compound structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom, began in the mid-19th century. wikipedia.org The first isolation of a pyridine scaffold was achieved by Anderson in 1846 from picoline. nih.govrsc.org However, it was not until 1869 and 1871 that its structure was elucidated by Wilhelm Körner and James Dewar, respectively. nih.gov

The late 19th century marked the dawn of synthetic pyridine chemistry. In a landmark achievement in 1876, William Ramsay accomplished the first synthesis of a heteroaromatic compound by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron tube furnace. wikipedia.orgnih.gov This pioneering work was soon followed by the development of more practical and versatile synthetic methods.

One of the most significant early contributions was the Hantzsch pyridine synthesis , reported by Arthur Rudolf Hantzsch in 1881. wikipedia.orgnih.gov This method typically involves a multi-component condensation reaction of a β-ketoester, an aldehyde, and ammonia (B1221849), which has been refined over the years and remains a fundamental approach for creating pyridine derivatives. nih.govnumberanalytics.com Another classical method, the Chichibabin pyridine synthesis , was introduced in 1924 by the Russian chemist Aleksei Chichibabin. wikipedia.org This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives and is still utilized in industrial production due to the inexpensiveness of its precursors. wikipedia.orgnumberanalytics.com

These early synthetic strategies opened the door for the preparation of a wide array of substituted pyridines, paving the way for investigations into their chemical properties and potential applications. The unique electronic properties of the pyridine ring, imparted by the nitrogen atom, made these derivatives attractive targets for further study. numberanalytics.com

Evolution of Research Perspectives on Polyhydroxylated Pyridine Systems

Initial research on pyridine derivatives was largely focused on fundamental synthesis and understanding their basic chemical reactivity. However, as the field of medicinal chemistry began to flourish, the focus shifted towards the biological activities of these compounds. The discovery that the pyridine ring is a core component of many essential natural products, such as vitamins (e.g., niacin and pyridoxine) and alkaloids, spurred interest in its role in biological systems. beilstein-journals.orgresearchgate.net

This led to a growing interest in functionalized pyridines, including those bearing multiple hydroxyl groups, known as polyhydroxylated pyridines. These compounds were recognized for their potential to interact with biological targets due to their ability to form hydrogen bonds. nih.gov The introduction of hydroxyl groups onto the pyridine ring significantly alters its electronic and physical properties, influencing its solubility and interaction with enzymes and receptors. nih.gov

Research into polyhydroxylated pyridines has evolved from simple synthesis to detailed investigations of their structure-activity relationships. For instance, studies on dihydroxylated 2,4,6-triphenyl pyridines have shown that the position of the hydroxyl groups significantly impacts their biological activity, such as their ability to inhibit topoisomerase enzymes. nih.gov The development of advanced analytical techniques has allowed for more in-depth studies, such as computational analyses of the antioxidant capacities of compounds like 2,4,6-trihydroxypyridine. rsc.orgnih.gov

Modern research often focuses on the regioselective synthesis of polyhydroxylated pyridines to create specific isomers with desired biological activities. nih.gov This includes the use of biocatalytic methods, where whole cells or enzymes are employed to achieve specific hydroxylations on the pyridine ring. nih.gov The study of polyhydroxylated piperidines, the saturated counterparts of pyridines, has also become a significant area of research, particularly in the context of developing glycosidase inhibitors. beilstein-journals.orgresearchgate.net

Significance of this compound within Contemporary Chemical Research

This compound (THP), a polyhydroxylated pyridine derivative, has garnered attention in contemporary chemical research due to its interesting chemical properties and potential applications. It is structurally similar to phloroglucinol (B13840) (1,3,5-trihydroxybenzene), a well-known antioxidant, which has prompted investigations into THP's own radical scavenging capabilities. rsc.orgnih.gov

Computational studies have been employed to compare the antioxidant potential of this compound with its benzene analog, phloroglucinol. rsc.orgnih.govresearchgate.net These theoretical investigations have explored various mechanisms of antioxidative action, such as hydrogen atom transfer (HAT) and radical adduct formation (RAF), providing insights into the electronic effects of the nitrogen atom within the aromatic ring on its scavenging capacity. rsc.orgnih.govresearchgate.netresearchgate.net It has been suggested that the electron-withdrawing effect of the nitrogen atom in THP may influence its antioxidant properties compared to phloroglucinol. rsc.orgnih.gov

Furthermore, this compound serves as a versatile building block in organic synthesis. For example, it can be a precursor in the synthesis of more complex molecules, such as symmetrically substituted triaryl pyridines, which are of interest for developing materials with specific optical and thermal properties, like hyperbranched polyimides. google.com The reactivity of the hydroxyl groups allows for further functionalization, leading to a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

While the direct biological applications of this compound are still being explored, its structural motif is of interest. For instance, it has been mentioned in the context of possessing potential antineurotic properties. rsc.orgresearchgate.net The study of such polyhydroxylated heterocycles contributes to the broader understanding of how heteroatoms in aromatic systems influence chemical reactivity and biological activity.

Interactive Data Table: Key Historical Syntheses of Pyridine Derivatives

| Synthesis Name | Year Reported | Key Reactants | Brief Description |

| Ramsay Synthesis | 1876 | Acetylene, Hydrogen Cyanide | The first synthesis of a heteroaromatic compound in a red-hot iron tube furnace. wikipedia.orgnih.gov |

| Hantzsch Pyridine Synthesis | 1881 | β-ketoester, Aldehyde, Ammonia | A multicomponent reaction to form dihydropyridine (B1217469), which is then oxidized to a pyridine derivative. wikipedia.orgnih.gov |

| Chichibabin Pyridine Synthesis | 1924 | Aldehydes, Ketones, α,β-unsaturated carbonyls, Ammonia | A condensation reaction that is still used for the industrial production of pyridine. wikipedia.orgnumberanalytics.com |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dihydroxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c7-3-1-4(8)6-5(9)2-3/h1-2H,(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXMYBSUHYOBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978171 | |

| Record name | Pyridine-2,4,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-47-1 | |

| Record name | 4,6-Dihydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trihydroxyoyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2,4,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Approaches to 2,4,6 Trihydroxypyridine and Its Analogues

Classical and Contemporary Synthetic Routes to 2,4,6-Trihydroxypyridine

The synthesis of pyridines is a well-established field, with several named reactions forming the classical foundation. Many of these routes rely on the condensation of carbonyl compounds with an ammonia (B1221849) source to construct the heterocyclic ring. baranlab.org

One of the most fundamental approaches is the Hantzsch pyridine (B92270) synthesis , which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. nih.govijcrt.org This reaction initially forms a 1,4-dihydropyridine (B1200194) (1,4-DHP), which must then be oxidized to the aromatic pyridine ring. jcbsc.orgacsgcipr.org While versatile, the classical Hantzsch reaction typically produces symmetrically substituted pyridines. baranlab.org

Another classical method is the Guareschi-Thorpe condensation , which utilizes a cyanoacetamide and a 1,3-diketone to produce highly substituted 2-pyridones, which are tautomers of hydroxypyridines. nih.govbeilstein-journals.org This reaction is regioselective and provides a reliable route to specific substitution patterns. nih.gov

Contemporary methods often build upon these classical foundations but introduce modern reagents and conditions to improve efficiency and scope. These can include the use of microwave irradiation or novel catalysts to accelerate reaction times and improve yields. derpharmachemica.com Ring expansion from five-membered rings and cycloaddition reactions, such as the Diels-Alder reaction, represent alternative, though less common, strategies for constructing the pyridine core. baranlab.orgnih.gov

One-Pot and Multicomponent Reaction Strategies for this compound Systems

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govresearchgate.net The synthesis of 2,4,6-trisubstituted pyridines is particularly well-suited to MCR strategies. nih.gov

A common one-pot approach for synthesizing 2,4,6-triarylpyridines involves the condensation of substituted acetophenones, an aldehyde, and ammonium (B1175870) acetate (B1210297). derpharmachemica.comnih.gov This method, often considered a variation of the Kröhnke pyridine synthesis, can be performed under various conditions, including solvent-free or in green solvents like polyethylene (B3416737) glycol (PEG-400). derpharmachemica.com While this route is highly effective for aryl-substituted pyridines, adapting it for polyhydroxylated analogues requires careful selection of starting materials and protecting group strategies to manage the reactivity of the hydroxyl groups.

The Hantzsch synthesis is itself a pseudo-four-component reaction and remains a cornerstone for one-pot pyridine synthesis. ijcrt.orgnih.gov Modern variations have focused on developing catalytic systems that facilitate both the initial condensation and the subsequent oxidation step in a single pot, often under milder and more environmentally friendly conditions. ijcrt.org For instance, cerium (IV) ammonium nitrate (B79036) has been used to catalyze the Hantzsch reaction in aqueous media. dntb.gov.ua

Catalyst Development for this compound Synthesis

Catalysis is central to the modern synthesis of pyridines, offering pathways to improved yields, milder reaction conditions, and enhanced selectivity. A wide array of catalysts, including acids, bases, metal-based catalysts, and organocatalysts, have been employed. nih.govresearchgate.net

Heterogeneous Catalysis in Pyridine Ring Formation

Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. rsc.org For the synthesis of 2,4,6-triarylpyridines, various solid catalysts have proven effective.

Examples include:

Magnetic Nanoparticles: Cobalt nanoparticles immobilized on a magnetic hydrotalcite support (Fe3O4/HT-Co) have been used for the one-pot synthesis of 2,4,6-triaryl pyridines under solvent-free conditions. orgchemres.org L-proline functionalized magnetic nanoparticles have also been reported for similar transformations. orgchemres.org

Metal-Organic Frameworks (MOFs): A PET@UiO-66 vial, where the inner surface is modified, acts as a robust and reusable catalyst for the multicomponent synthesis of 2,4,6-trisubstituted pyridines. nih.gov

Zeolites and Clays: Solid acid catalysts like the zeolite TS-1 and activated Fuller's earth have been employed for solvent-free cyclocondensation reactions to form pyridines. nih.govresearchgate.net

Supported Catalysts: Catalysts such as silica (B1680970) vanadic acid and silica gel-supported polyphosphoric acid are also effective in promoting pyridine synthesis. nih.gov

These catalysts often function by providing acidic or basic sites to facilitate the condensation and cyclization steps of the reaction mechanism.

Aerobic Oxidation Pathways in Synthesis

Many synthetic routes to pyridines, particularly the Hantzsch reaction, yield a dihydropyridine (B1217469) intermediate that requires an oxidation step to achieve the final aromatic product. jcbsc.org While stoichiometric chemical oxidants have been traditionally used, aerobic oxidation, which uses molecular oxygen from the air as the ultimate oxidant, is a much greener and more sustainable approach. orgchemres.org

Palladium-based catalysts, such as Pd(OAc)2/pyridine, are highly versatile for the aerobic oxidation of a wide range of organic substrates. nih.gov The mechanism often involves the formation of a palladium-alkoxide intermediate followed by β-hydride elimination. nih.gov In the context of pyridine synthesis, catalysts like Fe3O4/HT-Co have been shown to facilitate the one-pot synthesis of triaryl pyridines under an air atmosphere, indicating that the catalyst also promotes the aerobic oxidative aromatization of the dihydropyridine intermediate. orgchemres.org Similarly, copper-catalyzed systems have been developed for the redox-neutral condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, leading directly to pyridines under mild conditions. organic-chemistry.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic method for producing substituted pyridines depends on factors such as desired substitution pattern, scalability, cost, and environmental impact. One-pot MCRs catalyzed by heterogeneous systems often present the most attractive features in terms of operational simplicity and sustainability.

Below is a comparative table of different catalytic systems used for the synthesis of 2,4,6-triarylpyridines, a closely related class to the target compound.

| Catalyst | Reactants | Conditions | Yield | Key Advantages |

| Fe3O4/HT-Co orgchemres.org | Acetophenone, Benzaldehyde, NH4OAc | Solvent-free, Reflux, Air | High | Magnetically separable, Reusable (up to 5 runs), Aerobic oxidation |

| PET@UiO-66 nih.gov | Benzyl alcohol, Acetophenone, NH4OAc | THF, 60 °C, TBHP (oxidant) | Good to Excellent | Reusable vial, Stable, Operationally simple |

| KOH in DMSO researchgate.net | Acetophenone, Aryl aldehyde, NH4OAc | DMSO, RT | Good | Simple, No complex catalyst needed, Short reaction time |

| Graphene Oxide nih.gov | Benzaldehyde, Acetophenone, NH4OAc | Toluene, Reflux | Good to Excellent | Metal-free, Dual-role (acid catalyst and oxidant), Environmentally benign |

| Cerium (IV) Ammonium Nitrate dntb.gov.ua | Aldehyde, β-keto ester, NH3 source | Aqueous Medium | Good | Hantzsch reaction in water, Green solvent |

This table is interactive and can be sorted by column.

The data indicates that heterogeneous and metal-free catalytic systems can achieve high yields under relatively mild or solvent-free conditions, with excellent potential for catalyst reuse. The selectivity in these MCRs is generally high, leading to the desired 2,4,6-trisubstituted pyridine framework.

Synthesis of Structurally Related Polyhydroxylated Pyridines and Arylpyridine Derivatives

The methodologies described are not limited to a single compound but can be extended to a range of structurally related molecules. The synthesis of various polyhydroxylated pyridines, such as 2,3-dihydroxypyridine, has been reported through multi-step reaction sequences. chemicalbook.com The synthesis of polyhydroxylated piperidines, the saturated analogues, has also been extensively studied, often starting from chiral precursors to control stereochemistry. nih.govnih.gov

The synthesis of arylpyridine derivatives is a particularly active area of research, with applications in materials science and medicinal chemistry. tandfonline.comacs.orgmdpi.comnih.gov Modern methods for C-H arylation have provided sustainable routes to 2-arylpyridines. For example, a photoredox-catalyzed Meerwein arylation using in-situ generated diazonium salts allows for the direct arylation of pyridines under blue light irradiation. acs.org This highlights a shift towards functionalizing pre-formed pyridine rings as an alternative to de novo ring construction.

Iii. Advanced Spectroscopic and Structural Characterization Techniques for 2,4,6 Trihydroxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including 2,4,6-trihydroxypyridine and its analogs. It provides information on the connectivity of atoms and their chemical environment.

The tautomeric nature of this compound, existing in equilibrium between pyridinetriol and pyridinone forms, significantly influences its ¹H and ¹³C NMR spectra. The positions of the signals (chemical shifts) are sensitive to the electron density around the nuclei, which is affected by the presence of electronegative oxygen atoms and the aromaticity of the pyridine (B92270) ring.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the pyridine ring and the hydroxyl groups will give rise to characteristic signals. The chemical shifts of the ring protons are influenced by the electron-donating effects of the hydroxyl groups. For the aromatic tautomer, the two equivalent protons at the C3 and C5 positions would be expected to produce a single signal. The chemical shift of the hydroxyl protons can vary depending on the solvent, concentration, and temperature, and they often appear as broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms attached to the hydroxyl groups (C2, C4, C6) are expected to be significantly deshielded and appear at higher chemical shifts (downfield). The remaining two carbon atoms of the pyridine ring (C3, C5) would resonate at a lower chemical shift (upfield). For comparison, the chemical shifts of pyridine itself are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4). The introduction of three hydroxyl groups would cause a significant downfield shift for C2, C4, and C6 and an upfield shift for C3 and C5 due to the strong electron-donating resonance effect of the -OH groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Aromatic Tautomer)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-OH | Variable (broad) | - |

| C3-H | ~6.0 - 7.0 | ~100 - 115 |

| C4-OH | Variable (broad) | - |

| C5-H | ~6.0 - 7.0 | ~100 - 115 |

| C6-OH | Variable (broad) | - |

| C2 | - | ~155 - 165 |

| C4 | - | ~155 - 165 |

| C6 | - | ~155 - 165 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

For derivatives of this compound, advanced NMR techniques become invaluable for determining their three-dimensional structure.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish the connectivity between protons and carbons in derivatives. HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal long-range couplings, helping to piece together the entire molecular structure.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to determine the spatial proximity of protons. This is particularly useful for elucidating the stereochemistry and preferred conformation of substituents on the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and providing structural information.

The vibrational spectrum of this compound is characterized by modes associated with the pyridine ring and the hydroxyl groups.

O-H Stretching: A broad and intense absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibrations of the hydroxyl groups. The broadness is due to hydrogen bonding.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected to appear in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations will likely be observed in the 1200-1300 cm⁻¹ range.

Ring Breathing Modes: The pyridine ring has characteristic "breathing" modes, which are often strong in the Raman spectrum and can be found in the fingerprint region (below 1000 cm⁻¹).

Interactive Data Table: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| O-H stretch | 3200-3600 | Strong, Broad | Weak |

| C-H stretch (aromatic) | 3000-3100 | Medium | Strong |

| C=N stretch | 1600-1650 | Medium-Strong | Medium |

| C=C stretch | 1400-1600 | Medium-Strong | Strong |

| C-O stretch | 1200-1300 | Strong | Medium |

| Ring Breathing | 980-1050 | Medium | Strong |

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions.

In the analysis of a related compound, 3-chloro-2,5,6-trihydroxypyridine, a deprotonated molecular ion at m/z = 159.9 was identified researchgate.net. This suggests that for this compound, the molecular ion would be expected at an m/z corresponding to its molecular weight. The fragmentation of hydroxypyridines often involves the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and hydrogen cyanide (HCN).

A plausible fragmentation pathway for this compound would involve initial dehydration, followed by the loss of CO molecules, leading to the formation of various fragment ions. The stable pyridine ring would likely remain intact during the initial fragmentation steps.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for the identification and quantification of compounds in biological matrices.

In the context of this compound and its derivatives, LC-MS can be used to:

Separate isomeric compounds that may have identical mass spectra.

Detect and identify metabolites in biological samples nih.gov.

Quantify the concentration of the parent compound and its derivatives in various samples.

The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the mass analyzer (e.g., quadrupole, time-of-flight) will depend on the specific analytical requirements. For instance, a study on the degradation of 2-hydroxypyridine (B17775) utilized HPLC-MS with both positive and negative ionization modes to detect and identify intermediate metabolites nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile compounds within a sample. In the context of this compound, which is a non-volatile compound, derivatization is a necessary prerequisite to render it suitable for GC-MS analysis. This process involves chemically modifying the compound to increase its volatility. Common derivatization techniques include silylation, acetylation, and methylation, which convert the polar hydroxyl groups into less polar and more volatile ethers or esters.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of different components is based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase. The retention time, which is the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.

After separation in the GC, the volatile derivatives are introduced into the mass spectrometer. Here, they are ionized, typically by electron impact, which causes the molecules to fragment into characteristic patterns. The mass-to-charge ratio of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. By comparing the obtained mass spectrum with spectral libraries, the identity of the derivatized this compound can be confirmed.

The application of GC-MS in the analysis of this compound derivatives is crucial for quality control, metabolic studies, and environmental monitoring. For instance, it can be used to detect and quantify trace amounts of this compound in complex matrices. The identification of bioactive chemical compounds is based on the peak area, retention time, molecular weight, and molecular formula. researchgate.net

Table 1: Illustrative GC-MS Data for a Derivatized this compound Sample

| Retention Time (min) | Major Mass Fragments (m/z) | Compound Identity |

| 12.5 | 285, 270, 198 | Tris(trimethylsilyl)-2,4,6-trihydroxypyridine |

| 15.2 | 211, 169, 127 | Diacetyl-2,4,6-trihydroxypyridine |

| 18.9 | 169, 141, 113 | 2,4,6-Trimethoxypyridine |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for determining the atomic and molecular structure of a crystal. In the solid state, atoms are arranged in a regular, repeating pattern, and when a beam of X-rays is directed at the crystal, it is diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, from which the mean positions of the atoms can be determined.

For this compound and its derivatives, XRD provides invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state. This is crucial for understanding its physical and chemical properties, including its tautomeric forms.

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule. mun.ca This technique requires a well-ordered single crystal of the compound, typically with dimensions of at least 0.1 mm in all directions. The crystal is mounted on a goniometer and rotated in a beam of X-rays. The diffraction pattern is recorded on a detector, and the resulting data is used to solve the crystal structure.

For this compound, single crystal XRD can unambiguously determine which tautomeric form or forms are present in the solid state. For example, a study on a derivative, 2,4,6-trinitropyridine, revealed its crystallization in the space group Pbcn with specific unit cell parameters. researchgate.net The ability to obtain detailed structural information, including the precise location of hydrogen atoms, is critical for understanding hydrogen bonding networks and other non-covalent interactions that dictate the crystal packing.

Table 2: Crystallographic Data for a Hypothetical this compound Crystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.35 |

| b (Å) | 8.52 |

| c (Å) | 10.21 |

| β (°) | 105.3 |

| Volume (ų) | 617.4 |

| Z | 4 |

PXRD is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs of this compound would exhibit distinct PXRD patterns, allowing for their identification and quantification in a mixture. rigaku.com This is of great importance in the pharmaceutical industry, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.

Furthermore, PXRD is a valuable tool for assessing the crystalline purity of a sample. The presence of sharp diffraction peaks is indicative of a well-ordered crystalline material, while a broad, diffuse background suggests the presence of amorphous content. By comparing the experimental PXRD pattern to a reference pattern, the presence of any crystalline impurities can be detected. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure of the molecule.

For this compound, UV-Vis spectroscopy is a powerful tool for studying its tautomeric equilibria in solution. The different tautomers of this compound have distinct electronic structures and will therefore absorb light at different wavelengths. By analyzing the changes in the UV-Vis spectrum under different conditions, such as solvent polarity and pH, it is possible to determine the relative populations of the different tautomers.

However, a common challenge is the strong overlap of the absorption bands of individual tautomers, which can make it difficult to obtain their individual spectra directly from the experimental data. nih.gov In such cases, spectral decomposition techniques and theoretical calculations are often employed to resolve the individual contributions of each tautomer. nih.gov

Table 3: Typical UV-Vis Absorption Maxima for Tautomers of this compound in Different Solvents

| Tautomer | Solvent | λmax (nm) |

| Tri-keto form | Water | 275 |

| Di-keto-enol form | Ethanol | 290 |

| Keto-dienol form | Acetonitrile | 310 |

| Tri-enol form | Dioxane | 325 |

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. For a newly synthesized compound like a derivative of this compound, elemental analysis is a crucial step in confirming its empirical formula and assessing its purity.

The technique typically involves the combustion of a small, precisely weighed amount of the sample in an excess of oxygen. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is often determined by difference.

The experimentally determined elemental composition is then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correct stoichiometry of the compound.

Table 4: Elemental Analysis Data for this compound (C₅H₅NO₃)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 47.25 | 47.18 |

| Hydrogen (H) | 3.97 | 3.95 |

| Nitrogen (N) | 11.02 | 10.98 |

| Oxygen (O) | 37.76 | 37.89 |

Iv. Theoretical and Computational Investigations of 2,4,6 Trihydroxypyridine

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of molecular systems due to its balance of accuracy and computational efficiency. For 2,4,6-trihydroxypyridine, DFT calculations are crucial for predicting its most stable three-dimensional arrangement and understanding its electronic behavior.

The first step in a computational analysis is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

Computational studies have performed geometry optimization for this compound (THP-OH) using DFT methods, such as the M06-2X functional with a 6-311++G(d,p) basis set. researchgate.net This process identifies the most stable rotamers, which are conformations that differ by rotation around single bonds, such as the C-O bonds of the hydroxyl groups. The optimized geometry provides a foundational model for all subsequent computational analyses.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Note: Specific calculated values for bond lengths and angles for this compound are not readily available in the searched literature. The following table is an illustrative example of what such data would entail.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C2-O | Value |

| Bond Length | C4-O | Value |

| Bond Length | C6-O | Value |

| Bond Length | N1-C2 | Value |

| Bond Angle | N1-C2-C3 | Value |

| Bond Angle | C3-C4-C5 | Value |

| Dihedral Angle | H-O-C2-N1 | Value |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.comnih.gov A small gap indicates that the molecule is more reactive. DFT calculations are commonly used to determine the energies of these orbitals and the resulting energy gap. For this compound, this analysis would reveal its predisposition to engage in various chemical reactions.

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.demdpi.com It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged species.

In an MEP map, different colors represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These often correspond to lone pairs on heteroatoms like oxygen or nitrogen. Blue areas signify regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, an MEP map would highlight the electron-rich oxygen atoms of the hydroxyl groups (red) and the electron-deficient hydrogen atoms (blue), providing a visual representation of its reactive sites. nih.gov

Tautomerism Studies via Computational Methods

This compound can exist in several tautomeric forms, most notably in equilibrium with its keto forms, such as 4-hydroxy-2,6-pyridinedione and the fully keto 2,4,6-pyridinetrione. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. The relative stability of these tautomers can be significantly influenced by factors like the solvent and temperature.

Computational methods, particularly DFT, are highly effective for studying tautomeric equilibria. By calculating the total electronic energies of each tautomer, researchers can predict their relative stabilities. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant species at equilibrium. For similar systems like 2,4,6-pyrimidinetrione, DFT studies have shown that the triketo form is the most stable tautomer. researchgate.net Similar calculations for this compound would clarify its preferred tautomeric form in the gas phase and in different solvents, which is crucial for understanding its chemical behavior.

Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models (e.g., CPCM)

The properties and reactivity of a molecule can change dramatically in solution compared to the gas phase. Continuum solvation models are computational methods used to simulate the effects of a solvent without explicitly modeling individual solvent molecules. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used example, where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netnih.gov

In the context of this compound, CPCM can be used to study how solvents of different polarities, such as nonpolar benzene (B151609) and polar water, affect its properties. researchgate.netnih.gov For instance, polar solvents can stabilize charged or highly polar species, potentially shifting tautomeric equilibria. A computational study on this compound's antioxidant activity investigated its behavior in benzene (a nonpolar solvent) and water (a polar solvent), demonstrating the importance of considering solvent effects on reaction mechanisms. researchgate.netnih.gov These models can predict changes in molecular geometry, electronic properties, and the relative energies of tautomers in different environments. mdpi.comnih.gov

Calculation of Thermodynamic Parameters (e.g., Gibbs Free Energy, Enthalpy of Formation)

DFT calculations can be used to compute key thermodynamic parameters, providing quantitative insights into the stability and reactivity of molecules. Important parameters include the enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (G).

Enthalpy of Formation (ΔHf): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the molecule's intrinsic stability.

Gibbs Free Energy (G): This parameter combines enthalpy and entropy (G = H - TS) and is the ultimate indicator of a reaction's spontaneity or a molecule's stability under specific conditions of temperature and pressure. Calculations of Gibbs free energy differences between tautomers (ΔG) can predict their equilibrium ratios. researchgate.net

For this compound, these calculations are essential for understanding the thermodynamics of its tautomerization and other reactions. For example, in the study of its antioxidant properties, thermodynamic parameters such as bond dissociation enthalpy (BDE) and ionization potential (IP) were calculated to determine the favorability of different reaction pathways like Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netnih.gov

Theoretical Prediction of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Shifts)

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, computational methods are crucial for understanding its structural and electronic properties, particularly given its potential for tautomerism. The prediction of spectroscopic data such as vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts is a key aspect of these theoretical investigations.

Computational studies on pyridine (B92270) derivatives often employ methods like Density Functional Theory (DFT) and ab initio calculations to determine molecular structures and spectroscopic parameters. nih.govnih.gov These theoretical approaches allow for the examination of different tautomeric forms, such as the trihydroxy, dihydroxy-pyridone, and pyridinetrione forms, each of which would exhibit distinct spectroscopic signatures.

Vibrational Frequencies

The theoretical prediction of vibrational frequencies is instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. These calculations are typically performed on the optimized geometry of the molecule. The resulting vibrational modes can be analyzed to understand the specific atomic motions corresponding to each frequency. For a molecule like this compound, key vibrational modes would include O-H stretching, C=O stretching in the pyridone tautomers, C-N stretching, and various ring deformation modes.

Computational approaches, such as those based on DFT, can provide a set of harmonic vibrational frequencies. researchgate.net While these calculated frequencies may systematically deviate from experimental values due to the harmonic approximation and the choice of basis set, they can be scaled to provide a more accurate comparison with experimental spectra. nih.gov

Below is an illustrative table of theoretically predicted vibrational frequencies for a tautomeric form of this compound, calculated using a DFT method.

Hypothetical Calculated Vibrational Frequencies for a Tautomer of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | 3650 | Hydroxyl group stretching |

| ν(N-H) | 3450 | N-H stretching in pyridone form |

| ν(C=O) | 1720 | Carbonyl stretching in pyridone form |

| ν(C=C) | 1640 | Ring C=C stretching |

| ν(C-N) | 1350 | Ring C-N stretching |

| δ(O-H) | 1250 | Hydroxyl group in-plane bending |

| Ring Breathing | 1010 | Symmetric ring stretching |

NMR Shifts

Theoretical calculations are also widely used to predict NMR chemical shifts, which are fundamental for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the magnetic shielding tensors of nuclei, from which the chemical shifts are derived. nih.gov

The predicted ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. Therefore, these calculations can effectively distinguish between different tautomers of this compound. For instance, the chemical shift of the protons attached to oxygen and nitrogen would be significantly different, as would the shifts of the ring carbons depending on whether they are part of a C=C or C=O bond. The accuracy of these predictions can be high, with mean absolute errors often less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR chemical shifts in some cases. d-nb.info

An illustrative table of theoretically predicted ¹H and ¹³C NMR chemical shifts for a tautomeric form of this compound is presented below.

Hypothetical Calculated NMR Chemical Shifts for a Tautomer of this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (on O) | 9.5 |

| H (on N) | 8.2 |

| H (on C3/C5) | 6.1 |

| ¹³C NMR | |

| C2 | 165.0 |

| C3 | 105.0 |

| C4 | 170.0 |

| C5 | 105.0 |

| C6 | 165.0 |

V. Chemical Reactivity and Mechanistic Studies Involving 2,4,6 Trihydroxypyridine

Reaction Mechanism Investigations via Computational Kinetics

Computational studies, particularly those employing density functional theory (DFT), have been pivotal in understanding the antioxidant mechanisms of 2,4,6-trihydroxypyridine. These investigations have explored its reactivity in different solvent environments, revealing that the polarity of the medium plays a crucial role in determining the favored reaction pathway. nih.gov In non-polar solvents like benzene (B151609), the neutral form of THP is the dominant species, while in polar aqueous solutions at physiological pH, it primarily exists in its monoanionic form. nih.gov

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the antioxidant donates a hydrogen atom to a free radical. For this compound, this is a plausible mechanism for radical scavenging. nih.gov In a non-polar solvent such as benzene, the HAT pathway is one of the operative mechanisms. nih.gov Computational studies have calculated the thermodynamic and kinetic parameters for this process.

Table 1: Calculated Gibbs Free Energies (ΔrG), Activation Energies (ΔG‡a), and Rate Constants (k) for the HAT Mechanism of this compound with HO• Radical

| Solvent | Reaction Pathway | ΔrG (kJ/mol) | ΔG‡a (kJ/mol) | k (M⁻¹s⁻¹) |

| Benzene | THP-OH + HO• → THP-O• + H₂O | -130.8 | 20.3 | 1.12 x 10⁹ |

| Water | THP-O⁻ + HO• → THP-O•⁻ + H₂O | -152.0 | 25.1 | 2.11 x 10⁸ |

Data sourced from a computational study by Milanović et al. nih.gov

The data indicates that the HAT mechanism is thermodynamically favorable in both environments, as evidenced by the negative Gibbs free energies of reaction.

In the Radical Adduct Formation (RAF) mechanism, the free radical adds to the aromatic ring of the antioxidant. This is another significant pathway for the radical scavenging activity of this compound, particularly in non-polar media. nih.gov The hydroxyl radical (HO•), being electrophilic, can attack the carbon atoms of the THP ring. nih.gov

Table 2: Calculated Gibbs Free Energies (ΔrG), Activation Energies (ΔG‡a), and Rate Constants (k) for the RAF Mechanism of this compound with HO• Radical

| Solvent | Reaction Pathway (Position of Attack) | ΔrG (kJ/mol) | ΔG‡a (kJ/mol) | k (M⁻¹s⁻¹) |

| Benzene | THP-OH + HO• → [THP(OH)•]-OH (C3/C5 attack) | -62.6 | 31.4 | 1.03 x 10⁷ |

| Water | THP-O⁻ + HO• → [THP(O⁻)(OH)•] (C3/C5 attack) | -76.8 | 32.7 | 4.10 x 10⁶ |

Data sourced from a computational study by Milanović et al. nih.gov

These calculations demonstrate that RAF is a viable, albeit kinetically slower, mechanism compared to HAT in both solvent environments.

In polar solvents like water, two-step mechanisms become more prominent. The Sequential Proton Loss Electron Transfer (SPLET) mechanism involves the deprotonation of the antioxidant followed by electron transfer to the radical. For this compound in aqueous solution, where it exists as a monoanion, SPLET is an operative mechanism. nih.gov

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism, which involves an initial electron transfer from the antioxidant to the radical followed by proton transfer, has been found to be a less plausible pathway for this compound in its reactions with the hydroxyl radical. nih.gov

Table 3: Calculated Gibbs Free Energies (ΔrG) for the Steps of the SPLET Mechanism of this compound Monoanion with HO• Radical in Water

| Reaction Step | Reaction Pathway | ΔrG (kJ/mol) |

| Proton Loss | THP-O⁻ + HO⁻ → THP-O²⁻ + H₂O | - |

| Electron Transfer | THP-O²⁻ + HO• → THP-O•⁻ + HO⁻ | -239.9 |

Data sourced from a computational study by Milanović et al. nih.gov

The highly exergonic nature of the electron transfer step in the SPLET mechanism underscores its favorability in aqueous media.

Quantum Mechanics-Based Test for Overall Free-Radical Scavenging Activity (QM-ORSA) Protocol

| Solvent | k_overall (M⁻¹s⁻¹) |

| Benzene | 1.13 x 10⁹ |

| Water | 2.15 x 10⁸ |

Data sourced from a computational study by Milanović et al. nih.gov

Influence of Substituent Effects on Reactivity

The reactivity of the this compound molecule is significantly influenced by the interplay of its substituent groups. The three hydroxyl (-OH) groups are electron-donating, which increases the electron density of the pyridine (B92270) ring and enhances its reactivity towards electrophiles, including free radicals. nih.gov Conversely, the nitrogen atom in the pyridine ring has an electron-withdrawing effect. nih.gov

Electrophilic and Nucleophilic Reaction Pathways

Beyond its radical scavenging activity, the chemical nature of this compound is dictated by its tautomeric forms. It can exist in several tautomeric forms, including the trihydroxy form and various pyridone forms. This tautomerism is crucial in determining its behavior in electrophilic and nucleophilic reactions. chemtube3d.com

The hydroxyl groups make the ring electron-rich and susceptible to electrophilic attack. However, the pyridine nitrogen is a site of basicity and can be protonated in acidic conditions, which would deactivate the ring towards electrophiles.

Conversely, the pyridone tautomers possess both nucleophilic (at the nitrogen or oxygen atoms) and electrophilic (at the carbonyl carbon) centers. Hydroxypyridines can act as ambidentate nucleophiles, with reactions potentially occurring at either the nitrogen or oxygen atoms, depending on the specific tautomer present and the reaction conditions. researchgate.net For instance, in reactions with electrophiles like 1-chloro-2,4,6-trinitrobenzene, other hydroxypyridine isomers have shown reactivity at both N and O centers. researchgate.net While specific studies on the electrophilic and nucleophilic reactions of this compound are not abundant, its structural features suggest a rich and complex reactivity profile awaiting further exploration.

pH and Solvent Polarity Effects on Reaction Mechanisms

The chemical reactivity of this compound is profoundly influenced by the surrounding environment, particularly the pH of the medium and the polarity of the solvent. These factors can dictate the predominant tautomeric form of the molecule, its ionization state, and the operative reaction pathways.

The pH of the solution determines the protonation state of this compound, which has multiple ionizable hydroxyl groups and a ring nitrogen atom. The distribution of its neutral, monoanionic, dianionic, and trianionic species is directly dependent on the pKa values of the molecule. While experimental pKa values require consultation of specific literature, a computational study has shown that at a physiological pH of 7.4 in an aqueous solution, the monoanionic form of this compound is the overwhelmingly dominant species, accounting for approximately 97.4% of the population researchgate.net. The dianion is present in a negligible amount (around 2.5%), and the neutral and other ionized forms are not significantly populated at this pH researchgate.net.

The interplay of pH and solvent polarity significantly impacts the reaction mechanisms of this compound, as demonstrated in computational studies of its radical scavenging activity. The reaction pathways in a non-polar solvent like benzene are different from those in a polar solvent like water.

In a non-polar environment, where the neutral form of this compound predominates, the primary reaction mechanisms for its antioxidant activity are Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF) researchgate.net.

In contrast, the reaction landscape in a polar aqueous solution is more intricate due to the presence of ionized species and the solvent's ability to mediate charge separation. At physiological pH, where the monoanion is the key species, the operative mechanisms include HAT, RAF, and Sequential Proton Loss Electron Transfer (SPLET) researchgate.net. The SPLET mechanism, which is facilitated in polar solvents, involves the initial deprotonation of the antioxidant followed by electron transfer to the radical.

The following table summarizes the findings from a computational study on the reaction mechanisms of this compound with a hydroxyl radical in different solvent environments.

| Solvent | Dominant Species (at pH 7.4 for Water) | Operative Reaction Mechanisms |

|---|---|---|

| Benzene (Non-polar) | Neutral | Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF) |

| Water (Polar) | Monoanion | Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), Sequential Proton Loss Electron Transfer (SPLET) |

The following table provides a more detailed look at the dominant species of this compound in an aqueous solution at physiological pH, based on computational analysis.

| Species | Population at pH 7.4 (%) |

|---|---|

| Monoanion | 97.4 |

| Dianion | 2.5 |

These findings underscore the critical role of the reaction environment in directing the chemical behavior of this compound. The choice of solvent and control of pH are therefore essential considerations in any mechanistic study or synthetic application involving this compound. Further experimental studies, including kinetic and spectroscopic analyses across a wider range of pH values and in various solvents, would provide a more complete quantitative understanding of these effects.

Vi. Derivatization and Functionalization Strategies of 2,4,6 Trihydroxypyridine

Synthesis of Ether and Ester Derivatives of 2,4,6-Trihydroxypyridine

The hydroxyl groups of this compound are primary sites for derivatization, allowing for the synthesis of a wide range of ether and ester derivatives. These reactions can modulate the electronic and steric properties of the molecule.

Ether Synthesis: The formation of ether derivatives, or O-alkylation, can be achieved through various methods. A common approach involves the reaction of this compound with alkyl halides in the presence of a base. The basic conditions deprotonate the hydroxyl groups, forming more nucleophilic alkoxides that subsequently react with the alkyl halide. The choice of base and reaction conditions can influence the degree and regioselectivity of alkylation. For instance, a strong base is likely to promote polyalkylation, whereas milder bases may allow for more controlled, stepwise alkylation. The synthesis of aryl vinyl ethers has been demonstrated using a copper(II) acetate (B1210297) mediated coupling of phenols with a 2,4,6-trivinylcyclotriboroxane-pyridine complex, a methodology that could potentially be adapted for this compound. researchgate.net

Ester Synthesis: Esterification of the hydroxyl groups can be accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, is a mild and efficient method for the synthesis of highly functionalized esters and could be applicable to this compound. acs.orghta-it.comnih.gov This method is particularly useful for sterically hindered substrates.

| Derivative Type | General Reaction | Reagents | Potential Products |

| Ether | Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K2CO3) | 2,4,6-Trialkoxypyridines |

| Ester | Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine (B92270), Et3N) | 2,4,6-Triacyloxypyridines |

| Ester | Yamaguchi Esterification | Carboxylic acid, 2,4,6-Trichlorobenzoyl chloride, DMAP | Functionalized 2,4,6-triacyloxypyridines |

Functionalization at the Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound, particularly in its tautomeric pyridone forms, is a key site for functionalization.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved by reacting the corresponding pyridone tautomer with alkylating agents. Catalyst- and base-free N-alkylation of 2-hydroxypyridines with organohalides has been reported, offering a specific and efficient method. acs.org This approach is proposed to proceed through the formation of a pyridyl ether intermediate that then rearranges to the N-alkylated product. acs.org P(NMe2)3-mediated regioselective N-alkylation of 2-pyridones with α-keto esters has also been demonstrated as a practical method under mild conditions. organic-chemistry.org

N-Arylation: The introduction of aryl groups at the nitrogen atom can be accomplished through copper-catalyzed cross-coupling reactions. For instance, the N-arylation of 2- and 4-hydroxypyridines with aryl bromides and iodides has been achieved using a copper catalyst with specific ligands. acs.org These methods provide a direct route to N-arylpyridones, which are important structural motifs in medicinal chemistry.

| Functionalization | Reaction Type | Key Reagents/Catalysts | Potential Products |

| N-Alkylation | Catalyst- and base-free reaction | Organohalides | N-Alkyl-dihydroxypyridinones |

| N-Alkylation | P(NMe2)3-mediated deoxygenation | α-Keto esters, P(NMe2)3 | N-Alkyl-dihydroxypyridinones |

| N-Arylation | Copper-catalyzed cross-coupling | Aryl halides, Copper catalyst, Ligand | N-Aryl-dihydroxypyridinones |

Introduction of Alkyl and Aryl Substituents for Structural Diversification

Introducing alkyl and aryl groups directly onto the carbon framework of the pyridine ring significantly enhances structural diversity.

C-Alkylation and C-Arylation: While direct C-H functionalization of the this compound ring can be challenging due to the activating effect of the hydroxyl groups, methods developed for other pyridine derivatives offer potential pathways. For instance, a facile arylation, alkenylation, and alkylation of functionalized 2-halopyridine N-oxides with various Grignard reagents has been developed, representing a highly efficient and selective C-H bond functionalization. nih.gov Such a strategy would require prior halogenation of the this compound ring.

The synthesis of 2,4,6-triaryl pyridines has been achieved through one-pot condensation reactions of substituted acetophenones, aldehydes, and ammonium (B1175870) acetate. researchgate.net While this method builds the pyridine ring from precursors, it highlights a strategy for accessing tri-substituted pyridine scaffolds.

| Substitution Type | Methodology | Key Reagents | Potential Outcome for this compound |

| C-Alkylation/Arylation | Functionalization of pre-halogenated pyridine | Grignard reagents | Introduction of alkyl/aryl groups at specific carbon positions |

| Ring Synthesis | One-pot condensation | Acetophenones, Aldehydes, Ammonium acetate | Synthesis of 2,4,6-triarylpyridines with hydroxyl functionalities on the aryl rings |

Regioselective Derivatization Methodologies

Controlling the site of derivatization on the this compound molecule is crucial for synthesizing specific isomers with desired properties. The presence of multiple reactive sites (three hydroxyl groups and the nitrogen atom in tautomeric forms) makes regioselectivity a significant challenge.

The regioselectivity of O-alkylation of dihydroxy-substituted aromatic compounds can be influenced by the choice of base and solvent. For instance, cesium bicarbonate has been shown to promote regioselective alkylation of 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone. digitellinc.comnih.govnih.gov A TfOH-catalyzed carbenoid insertion has been reported for the regioselective O-alkylation of 2-pyridones, achieving high selectivity. rsc.orgrsc.org

The tautomeric equilibrium between the trihydroxy form and various pyridone forms plays a critical role in determining the site of functionalization. Conditions that favor a specific tautomer can lead to selective derivatization at either the oxygen or nitrogen atoms.

| Reaction | Methodology | Key Factors for Regioselectivity | Potential Application to this compound |

| O-Alkylation | Base-mediated alkylation | Choice of base (e.g., CsHCO3), solvent | Selective alkylation of one hydroxyl group over others |

| O-Alkylation | TfOH-catalyzed carbenoid insertion | Catalyst, nature of diazo compound | Highly selective O-alkylation of a specific pyridone tautomer |

| N- vs. O-Alkylation | Catalyst- and base-free conditions | Reaction with organohalides | Specific N-alkylation of pyridone tautomers |

Applications of Derivatization in Enhancing Analytical Performance

Chemical derivatization is a powerful tool to improve the analytical performance of methods for determining this compound and its metabolites. Derivatization can enhance detectability, improve chromatographic separation, and enable chiral analysis. hta-it.comnih.govlibretexts.orgresearchgate.net

For gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like this compound. nih.govyoutube.com Silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, is a common technique. nih.govyoutube.com Acylation and alkylation are other methods used to create less polar and more volatile derivatives suitable for GC analysis. youtube.com

In high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. libretexts.orgresearchgate.netnih.gov For instance, dansyl chloride can be used to derivatize phenolic hydroxyl groups, leading to a significant increase in mass spectrometric response. nih.gov

If this compound is asymmetrically substituted, it can exist as enantiomers. Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC on a non-chiral stationary phase. researchgate.netnih.govmdpi.comamericanpharmaceuticalreview.comnih.gov

Common chiral derivatizing agents include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acid chloride, which react with alcohols and amines to form diastereomeric esters and amides, respectively. wikipedia.org Other reagents like 1-(9-fluorenyl)ethyl chloroformate (FLEC) are also widely used for the chiral analysis of amines and alcohols. nih.gov The choice of the CDA is crucial for achieving good separation of the resulting diastereomers.

| Analytical Technique | Derivatization Goal | Common Reagents | Expected Improvement |

| Gas Chromatography (GC) | Increase volatility and thermal stability | Silylating agents (e.g., BSTFA, TMCS), Acylating agents | Improved peak shape, reduced tailing, lower detection limits |

| High-Performance Liquid Chromatography (HPLC) | Enhance UV-Vis or fluorescence detection | Dansyl chloride, Benzoyl chloride, OPA | Increased sensitivity and selectivity |

| Enantiomeric Analysis (GC or HPLC) | Formation of separable diastereomers | Mosher's acid chloride, FLEC, Chiral isothiocyanates | Resolution and quantification of individual enantiomers |

Vii. Exploration of 2,4,6 Trihydroxypyridine in Coordination and Supramolecular Chemistry

2,4,6-Trihydroxypyridine as a Ligand in Metal Complexation

While specific studies detailing the metal complexes of unsubstituted this compound are scarce, its behavior as a ligand can be inferred from the extensive research on related hydroxypyridinone (HOPO) chelators. Hydroxypyridinones are recognized for their exceptional ability to form stable complexes with a variety of metal ions, particularly hard metal ions like Fe(III), Al(III), and Ga(III). mdpi.comacs.org

The coordinating power of this compound stems from its ability to present multiple donor atoms. In its keto-enol tautomeric forms, it can offer bidentate (O,O) or (N,O) chelation sites. The deprotonated hydroxyl and amide groups are strong donors, making the ligand a potent chelator. The arrangement of the three hydroxyl groups allows for the potential formation of multidentate ligands if the scaffold is functionalized, leading to highly stable, hexadentate or octadentate structures that can fully encapsulate a metal ion. acs.org The design of such multidentate chelators often involves linking multiple hydroxypyridinone units to a central scaffold. mdpi.com

The stability of the resulting metal complexes is influenced by the positioning of the donor groups. For instance, the basicity of the coordinating oxygen atoms and their distance from the ring nitrogen are key factors in determining the affinity for specific metal ions. mdpi.com

Table 1: Potential Coordination Modes of this compound Tautomers

| Tautomeric Form | Potential Donor Atoms | Possible Chelation Mode |

|---|---|---|

| Tri-hydroxy form | Pyridine (B92270) N, Hydroxyl O | Monodentate (N or O), Bidentate (N,O) |

| Di-keto, mono-enol form | Carbonyl O, Enol O, Amide N | Bidentate (O,O), Bidentate (N,O) |

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Scaffolds

Direct incorporation of the this compound molecule as a primary linker in Metal-Organic Frameworks (MOFs) or coordination polymers has not been extensively reported. However, the functionalization of the core pyridine ring to create multitopic linkers is a well-established strategy for constructing such extended networks. mdpi.com Research on derivatives like pyridine-2,4,6-tricarboxylic acid demonstrates how the pyridine scaffold can be used to generate diverse and robust coordination polymers. nih.gov

Under hydrothermal conditions, pyridine-2,4,6-tricarboxylic acid reacts with various transition metals and lanthanides to form coordination polymers. nih.gov In some instances, the reaction can induce decarboxylation and hydroxylation, yielding a 4-hydroxypyridine-2,6-dicarboxylic acid ligand within the final structure. nih.gov Similarly, bismuth(III) has been shown to form a variety of coordination polymers with 2,4,6-pyridine tricarboxylic acid, resulting in structures ranging from two-dimensional layers to more complex networks. uzh.ch

The design principles for creating MOFs from such scaffolds involve:

Functionalization: Modifying the 2,4, and 6 positions of the pyridine ring with coordinating groups, typically carboxylates, to act as multitopic linkers. nih.gov

Auxiliary Ligands: Introducing secondary ligands to control the dimensionality and fine-tune the properties of the resulting framework. rsc.org

For this compound, the hydroxyl groups could serve as points for further functionalization, allowing for the synthesis of custom-designed linkers for novel MOFs.

Supramolecular Assembly via Hydrogen Bonding and π-Stacking Interactions

The molecular structure of this compound, particularly in its pyridinetrione tautomeric form, is exceptionally well-suited for forming extensive supramolecular assemblies through non-covalent interactions. The presence of multiple N-H and C=O groups makes it an ideal candidate for creating robust hydrogen-bonding networks.

The self-assembly of 2-pyridone derivatives is a classic example in crystal engineering, where molecules typically form dimeric structures via N-H···O hydrogen bonds, creating a specific R²₂(8) graph set motif. nih.gov Given that this compound contains multiple such sites, it can be expected to form complex 2D or 3D hydrogen-bonded networks. Studies on the closely related 2,4,6-trihydroxybenzoic acid show that its structure is dominated by intricate hydrogen-bonding and face-to-face π-stacking of the aromatic rings. researchgate.net

In the solid state, this compound can engage in:

Hydrogen Bonding: The amide (N-H) and carbonyl (C=O) groups can form strong, directional hydrogen bonds, leading to the formation of tapes, sheets, or three-dimensional architectures. The specific pattern depends heavily on the crystallization conditions. nih.govchemrxiv.org

These strong intermolecular interactions are fundamental to the crystal engineering of pyridine-based supramolecular structures.

Self-Assembly of Discrete Metalla-Assemblies

Coordination-driven self-assembly is a powerful method for constructing discrete, well-defined two- and three-dimensional structures like metallacycles and metallacages. mdpi.com This strategy relies on combining metal ions that provide specific coordination angles (e.g., 90° from Pt(II) or Pd(II)) with rigid, multitopic organic ligands. nih.govpreprints.org

While this compound itself is not typically used as a linker in these assemblies, its scaffold represents a core that can be functionalized to create suitable building blocks. By attaching pyridyl or other coordinating groups at the 2, 4, and 6 positions, the molecule could be transformed into a planar, tritopic "panel" for the construction of polyhedral cages. nih.govresearchgate.net

The fundamental principles governing the formation of these metalla-assemblies include:

Symmetry and Stoichiometry: The geometry of the final structure is dictated by the coordination preference of the metal ion and the number and orientation of the binding sites on the ligand. nih.gov

Reversibility: The formation of moderately strong, reversible metal-ligand bonds allows for "error correction" during the assembly process, leading to the thermodynamically most stable product. preprints.org

Host-Guest Chemistry: The internal cavities of these metallacages can encapsulate guest molecules, leading to applications in sensing, catalysis, and drug delivery. mdpi.comnih.gov

By applying these principles, functionalized derivatives of this compound could be designed to participate in the self-assembly of novel, functional metallacages.

Photophysical Properties of this compound-Metal Complexes

The photophysical properties of metal complexes are highly dependent on the nature of both the metal ion and the coordinated ligands. scholaris.ca Although specific data for this compound complexes are not available, general principles allow for the prediction of their potential behavior.

Transition Metal Complexes: Complexes with transition metals could exhibit luminescence based on several electronic transitions. Ligand-centered (LC) π-π* transitions are common, and the electron-rich nature of the trihydroxypyridine ring may lead to fluorescence, often in the blue region of the spectrum, as seen in MOFs constructed from the related 2,4,6-tris(4-pyridyl)-1,3,5-triazine ligand. researchgate.net If coordinated to heavy metals like Ru(II) or Ir(III), intense and long-lived emission from metal-to-ligand charge transfer (MLCT) states could be possible. dtic.mil

Lanthanide Complexes: In lanthanide complexes, the ligand can act as an "antenna." The organic ligand absorbs UV light (a process with a high molar absorptivity), undergoes intersystem crossing to its triplet state, and then transfers this energy to the f-orbitals of the lanthanide ion, which then emits light via its characteristic sharp, line-like f-f transitions. mdpi.comnih.gov For this "antenna effect" to be efficient, the ligand's triplet state energy must be appropriately matched with the accepting energy level of the lanthanide ion. rsc.orgrsc.org Given its aromatic nature, a this compound ligand could potentially serve as an effective sensitizer (B1316253) for visible (e.g., Eu³⁺, Tb³⁺) or near-infrared (e.g., Nd³⁺, Yb³⁺) emitting lanthanides.

Table 2: Potential Photophysical Processes in this compound-Metal Complexes

| Metal Type | Potential Process | Description | Expected Emission |

|---|---|---|---|

| Main Group / d¹⁰ Metals (e.g., Zn(II)) | Ligand-Centered Fluorescence/Phosphorescence | Excitation of the ligand's π-system followed by radiative decay. | Typically blue-green fluorescence. |

| Transition Metals (e.g., Ru(II), Ir(III)) | Metal-to-Ligand Charge Transfer (MLCT) | Photoinduced electron transfer from a metal d-orbital to a ligand π*-orbital. | Strong, long-lived emission (phosphorescence). |

Ligand Design Principles for Polyhydroxylated Pyridines

The design of ligands based on polyhydroxylated pyridine scaffolds, such as this compound, is guided by principles aimed at controlling metal ion selectivity, complex stability, and the final supramolecular architecture.

Control of Denticity and Preorganization: The pyridine ring provides a rigid platform. By attaching coordinating groups to this core, multidentate ligands can be created. For example, linking three hydroxypyridinone units to a central scaffold results in hexadentate ligands that form highly stable, 1:1 complexes with metal ions like Fe(III). mdpi.comacs.org This preorganization minimizes the entropic penalty of complexation.

Tuning Donor Properties: The number and position of hydroxyl groups significantly impact the ligand's properties. The basicity of the donor atoms can be tuned by their placement on the ring, which in turn affects the stability and selectivity for different metal ions. mdpi.comrsc.org For instance, 2-pyridonate ligands, which are tautomers of 2-hydroxypyridine (B17775), are versatile platforms used in catalysis, often involving metal-ligand cooperativity where the hydroxyl proton plays an active role. rsc.org

Functionalization for Extended Structures: The pyridine C(sp²)–H bonds or the hydroxyl groups themselves can be sites for functionalization. nih.gov Attaching linker groups, such as carboxylic acids or additional pyridyls, transforms the molecule from a simple chelator into a building block for MOFs, coordination polymers, or discrete metalla-assemblies. nih.govnih.gov This approach allows for the rational design of materials with desired porosity, catalytic activity, or photophysical properties. nih.gov

Second-Sphere Interactions: The non-coordinating N-H or O-H groups on a hydroxypyridine ligand can play a crucial role in stabilizing a complex through second-coordination sphere hydrogen bonding. These interactions can influence the reactivity of the metal center or direct the assembly of larger supramolecular structures. rsc.org

Through the strategic application of these principles, the this compound scaffold holds considerable potential for the development of novel chelators, catalysts, and advanced materials.

Viii. Investigation of 2,4,6 Trihydroxypyridine in Biochemical and Biocatalytic Pathways

Microbial Degradation Pathways of Pyridine (B92270) Derivatives

Microorganisms have evolved sophisticated enzymatic machinery to utilize pyridine derivatives as sources of carbon, nitrogen, and energy. tandfonline.comnih.gov The degradation of these compounds often involves a series of hydroxylation steps, leading to the formation of di- and tri-hydroxylated intermediates, which are then susceptible to ring cleavage. tandfonline.com Numerous bacterial genera, including Arthrobacter, Rhodococcus, and Pseudomonas, have been identified for their ability to metabolize these compounds. researchgate.netresearchgate.net